molecular formula C12H13NO B1308988 2,4,7-Trimethyl-1H-indole-3-carbaldehyde CAS No. 883547-98-6

2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Cat. No. B1308988
M. Wt: 187.24 g/mol
InChI Key: NLJAFZBFDOYDNK-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-1H-indole-3-carbaldehyde is a heterocyclic organic compound . It is a derivative of 1H-Indole-3-carbaldehyde, which is an important and efficient chemical precursor for generating biologically active structures .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They are essential in the synthesis of various heterocyclic derivatives because their carbonyl groups can undergo C–C and C–N coupling reactions and reductions .


Molecular Structure Analysis

The molecular formula of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde is C12H13NO .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

The molecular weight of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde is 187.24 g/mol .

Scientific Research Applications

Biosynthesis in Plants

Scientific Field

Plant Physiology

Summary of Application

The compound “1H-Indole-3-carbaldehyde” plays a crucial role in the biosynthesis of indolic secondary metabolites in plants, particularly in Arabidopsis . These metabolites are essential for the plant’s defense against pathogens .

Methods of Application

The compound is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzymes ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 are involved in this biosynthesis .

Results or Outcomes

The total accumulation level of “1H-Indole-3-carbaldehyde” and its derivatives was found to be similar to that of camalexin, a characteristic phytoalexin, in response to silver nitrate treatment .

Multicomponent Reactions

Scientific Field

Organic Chemistry

Summary of Application

“1H-Indole-3-carbaldehyde” and its derivatives are used as precursors in multicomponent reactions (MCRs), which are inherently sustainable and efficient for generating biologically active structures .

Methods of Application

The compound is used in MCRs, a one-step convergent strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Results or Outcomes

The use of “1H-Indole-3-carbaldehyde” in MCRs has been highlighted in recent applications from 2014 to 2021, providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Synthesis of Higher Order Indoles

Scientific Field

Organic Chemistry

Summary of Application

“1H-Indole-3-carbaldehyde” is used as the starting material for the synthesis of higher order indoles including isoindolo [2,1-a]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [cd]indoles .

Methods of Application

The specific synthesis methods can vary depending on the desired end product, but generally involve reactions with various reagents under controlled conditions .

Results or Outcomes

The result is the formation of complex indole structures that can have various applications, including in pharmaceutical research .

Preparation of Biologically Active Compounds

Scientific Field

Medicinal Chemistry

Summary of Application

“1H-Indole-3-carbaldehyde” and its derivatives are key intermediates for the preparation of biologically active compounds as well indole alkaloids .

Methods of Application

These compounds are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Results or Outcomes

The resulting compounds can have a variety of biological activities, making them of interest in medicinal chemistry .

Future Directions

The future directions of research on 2,4,7-Trimethyl-1H-indole-3-carbaldehyde and its derivatives could involve further exploration of their role in multicomponent reactions . These compounds have significant potential in the synthesis of pharmaceutically interesting scaffolds .

properties

IUPAC Name

2,4,7-trimethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)10(6-14)9(3)13-12/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJAFZBFDOYDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trimethyl-1H-indole-3-carbaldehyde

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